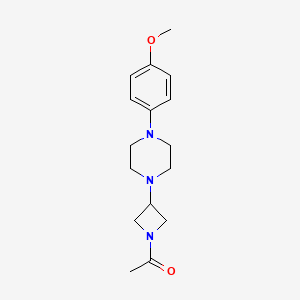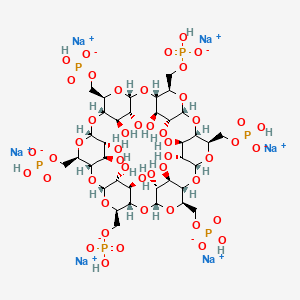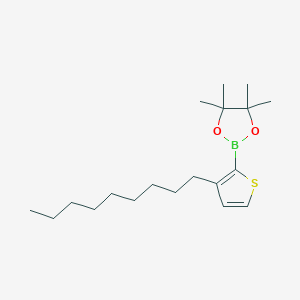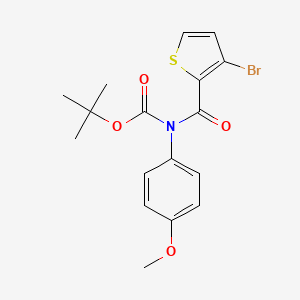
tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate
Descripción general
Descripción
“tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate” is a chemical compound with the molecular formula C18H20BrNO4S and a molecular weight of 426.32 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carbamate group, a bromine atom, and a methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate” include a molecular weight of 426.32 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate and its derivatives serve as crucial intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) developed a synthetic method for a related compound, highlighting its importance in the production of omisertinib (AZD9291), a medication used in cancer treatment. This study exemplifies the compound's utility in creating pharmaceutical agents through a series of optimized synthesis steps, achieving a total yield of 81% for the targeted intermediate (Zhao, Guo, Lan, & Xu, 2017).
Directed Lithiation Techniques
The compound also plays a role in directed lithiation processes, as demonstrated by Smith, El‐Hiti, & Alshammari (2013). Their work involves the directed lithiation of similar tert-butyl carbamate derivatives, which enables the efficient introduction of substituents into molecules, a critical step in complex molecule synthesis. Such techniques are instrumental in the modification of molecules for specific functions, including the development of new pharmaceuticals and materials (Smith, El‐Hiti, & Alshammari, 2013).
Novel Reduction Reactions
In the study of novel reduction mechanisms, Sokeirik et al. (2006) explored the reduction of perfluoroalkyl ketones, using a derivative of tert-butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate. This research highlights the compound's role in understanding and developing new reduction reactions, which are crucial for the synthesis of various chemical products (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).
Propiedades
IUPAC Name |
tert-butyl N-(3-bromothiophene-2-carbonyl)-N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-17(2,3)23-16(21)19(11-5-7-12(22-4)8-6-11)15(20)14-13(18)9-10-24-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKMQBSFQKPNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-bromothiophene-2-carbonyl)-(4-methoxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



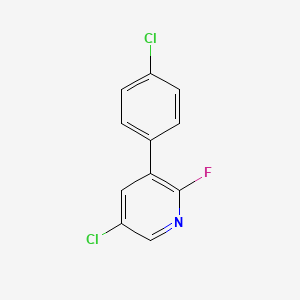
![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)
![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)
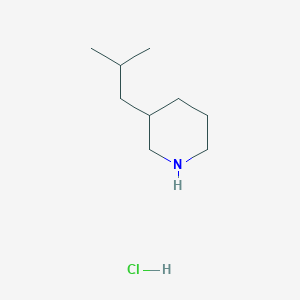
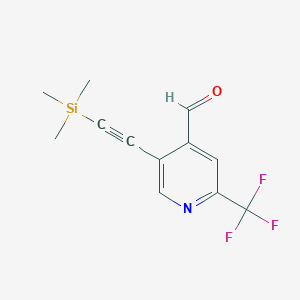

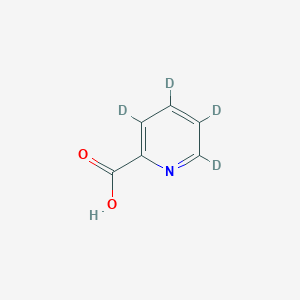
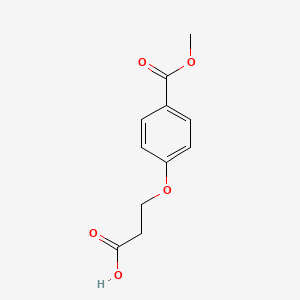

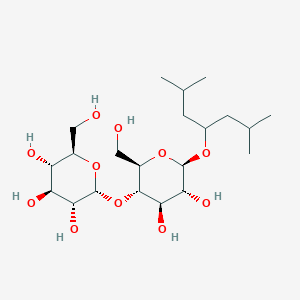
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
